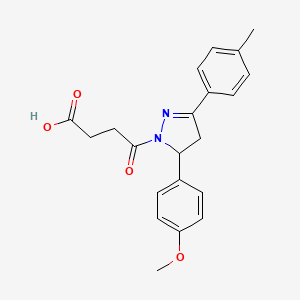

4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

描述

4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and p-tolyl groups

属性

IUPAC Name |

4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-14-3-5-15(6-4-14)18-13-19(16-7-9-17(27-2)10-8-16)23(22-18)20(24)11-12-21(25)26/h3-10,19H,11-13H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKCPBZILBGYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions One common approach is the condensation of 4-methoxybenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted derivative, while reduction of the carbonyl group would produce an alcohol.

科学研究应用

Anticancer Properties

Recent studies have indicated that this compound may exhibit significant anticancer effects. The mechanisms proposed include:

- Induction of Apoptosis : Research suggests that the compound can trigger programmed cell death in cancer cells, which is a critical pathway for cancer therapy.

- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from proliferating.

A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of similar pyrazole derivatives and their evaluation as promising anticancer agents. The results indicated that certain derivatives exhibited notable cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .

Treatment of Metabolic Syndrome

The compound may also play a role in addressing metabolic syndrome—a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. It has been linked to the inhibition of specific enzymes involved in metabolic processes:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme is crucial in regulating cortisol levels, influencing metabolism and fat distribution. Compounds with similar structures have been shown to inhibit this enzyme effectively, potentially ameliorating conditions such as type 2 diabetes and obesity .

Neurological Disorders

The potential neuroprotective effects of this compound are under investigation. There is a growing body of evidence suggesting that certain pyrazole derivatives can improve cognitive function and may help in treating neurodegenerative diseases such as Alzheimer's disease:

- Cognitive Enhancement : Some studies have indicated that compounds targeting similar pathways could enhance memory and learning capabilities in animal models .

- Protection Against Neurodegeneration : By modulating inflammatory responses and oxidative stress, these compounds may offer protective effects on neuronal health .

Summary of Research Findings

The following table summarizes key findings related to the applications of 4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid:

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives similar to the compound :

- Anticancer Efficacy : A study demonstrated that modified pyrazole compounds exhibited selective toxicity against breast cancer cells while sparing normal cells. These findings underscore the potential for developing targeted cancer therapies .

- Metabolic Impact : Clinical trials assessing the impact of pyrazole derivatives on insulin sensitivity showed promising results, indicating improvements in glucose metabolism among participants with insulin resistance .

- Neuroprotective Effects : Animal models treated with pyrazole derivatives displayed reduced markers of neuroinflammation and improved cognitive performance in memory tasks compared to control groups .

作用机制

The mechanism of action of 4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 4-(5-(4-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- 4-(5-(4-methoxyphenyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Uniqueness

4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, commonly referred to as DQP-1105, is a compound of significant interest due to its potential biological activities, particularly as an NMDA receptor antagonist. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of DQP-1105 can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₈N₃O₃ |

| Molecular Weight | 298.33 g/mol |

| SMILES | CC(=O)C(C(=O)C(C)C)N1N=C(N)C=C1C2=CC=C(C=C2)OC |

| InChIKey | WQNADHKLXSHRRW-UHFFFAOYSA-N |

DQP-1105 has been characterized as a selective antagonist for GluN2C and GluN2D subunits of NMDA receptors. Its mechanism involves noncompetitive inhibition, which does not alter the stability of the open pore conformation of the receptor but inhibits a pregating step. This selectivity is crucial for understanding its therapeutic potential in neurodegenerative diseases and conditions like schizophrenia and Parkinson's disease .

Anticancer Properties

Research indicates that compounds within the pyrazole class, including DQP-1105, exhibit notable anticancer activities. The structure-activity relationship (SAR) studies highlight that modifications to the pyrazole scaffold can enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with specific substituents can effectively inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Antimicrobial Activity

DQP-1105 has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against several bacterial strains. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes, although detailed mechanisms remain to be elucidated .

Enzyme Inhibition

In addition to its anticancer and antimicrobial effects, DQP-1105 demonstrates significant enzyme inhibitory activity. It has been reported to inhibit acetylcholinesterase (AChE) and urease effectively, suggesting potential applications in treating conditions like Alzheimer's disease and various infections .

Case Studies and Research Findings

-

Study on NMDA Receptor Antagonism :

- A study conducted on recombinant NMDA receptors revealed that DQP-1105 selectively inhibited GluN2C and GluN2D-containing receptors with IC50 values significantly lower than those for other subunits. This selectivity underscores its potential role in developing targeted therapies for neurological disorders .

- Anticancer Activity Evaluation :

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。